molecular formula C15H13ClO2S B6405912 2-Chloro-5-(4-ethylthiophenyl)benzoic acid CAS No. 1261926-30-0

2-Chloro-5-(4-ethylthiophenyl)benzoic acid

Cat. No.: B6405912
CAS No.: 1261926-30-0
M. Wt: 292.8 g/mol
InChI Key: JAGNJGFJQXKSMM-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-ethylthiophenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chlorine atom at the second position and a 4-ethylthiophenyl group at the fifth position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-ethylthiophenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Chloro-5-(4-ethylthiophenyl)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through coupling reactions .

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Its structural features allow for modifications that can lead to compounds with antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure makes it valuable for creating materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-ethylthiophenyl)benzoic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the 4-ethylthiophenyl group can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-(4-ethylthiophenyl)benzoic acid is unique due to the presence of both the chlorine atom and the 4-ethylthiophenyl group, which confer distinct chemical and physical properties. These features make it a versatile intermediate for various synthetic applications and potential biological activities .

Properties

IUPAC Name

2-chloro-5-(4-ethylsulfanylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16)13(9-11)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGNJGFJQXKSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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